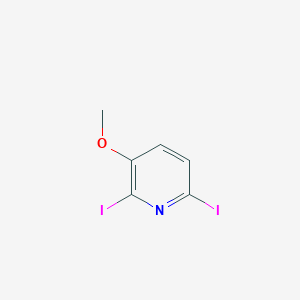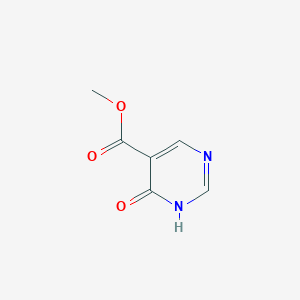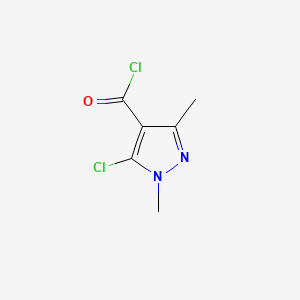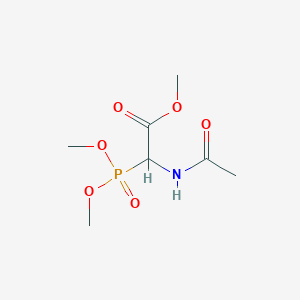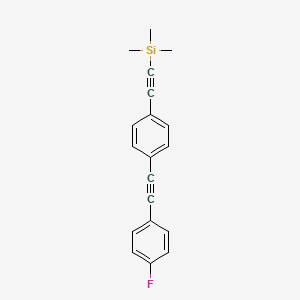
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is an organosilicon compound with the molecular formula C19H17FSi and a molecular weight of 292.4 g/mol. This compound is a derivative of trimethylsilane, a common reagent used in organic synthesis. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane involves several steps. One common method includes the reaction of 4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl) with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is used in the synthesis of fluoro-aromatic compounds through nucleophilic substitution reactions.
Grignard Reactions: The trimethylsilyl group can protect the terminal ethynyl group during Grignard reactions, which are essential in organic synthesis.
Silylation: It is used in the silylation of ethynyl and ethenyl derivatives, a crucial step in modifying organic compounds.
Crosslinked Network Formation: The compound assists in forming crosslinked networks in materials, significant for developing advanced materials with specific properties.
Photoreactions: It is involved in photoreactions leading to various organic products, crucial in understanding and developing photochemical processes.
Scientific Research Applications
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane has several scientific research applications:
Chemistry: It is used in the synthesis of fluoro-aromatic compounds, which are vital in pharmaceutical and agrochemical industries.
Biology: The compound’s ability to form crosslinked networks makes it useful in developing biomaterials for medical applications.
Medicine: Its role in synthesizing fluoro-aromatic compounds is significant for developing new pharmaceuticals.
Industry: It is used in the synthesis of novel aromatic alkynyl silanes for liquid crystal displays, essential components in modern electronic devices.
Mechanism of Action
The mechanism of action of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can protect reactive sites during synthesis, allowing for selective reactions to occur. The compound’s molecular targets and pathways are primarily related to its role in organic synthesis and material science.
Comparison with Similar Compounds
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is unique due to its specific structure and the presence of the trimethylsilyl group. Similar compounds include:
Trimethylsilane: A simpler organosilicon compound used in organic synthesis.
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)dimethylsilane: A similar compound with two methyl groups instead of three.
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)triethylsilane: A similar compound with ethyl groups instead of methyl groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their alkyl groups.
Properties
IUPAC Name |
2-[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCWOQPNQXDMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474301 |
Source


|
| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910467-79-7 |
Source


|
| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
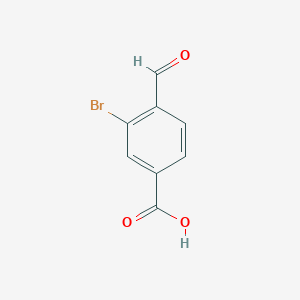
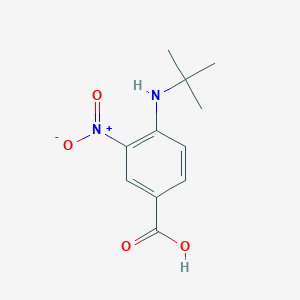

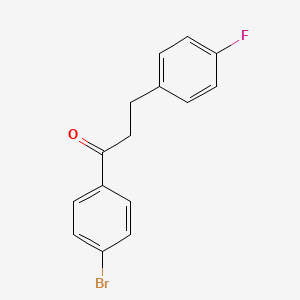

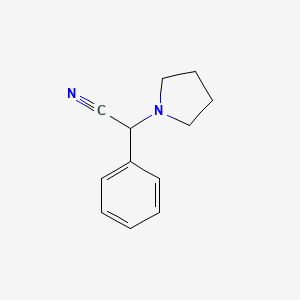
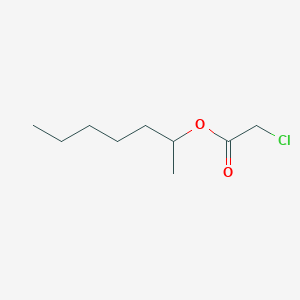
![Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1314711.png)

